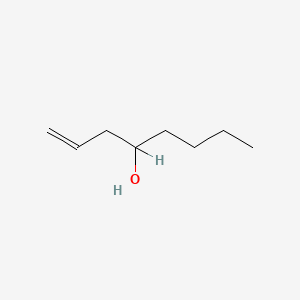

1-Octen-4-ol

Description

The exact mass of the compound 1-Octen-4-ol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 244902. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Octen-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Octen-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

oct-1-en-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-3-5-7-8(9)6-4-2/h4,8-9H,2-3,5-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZGCMRVEDHLBGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801347289 | |

| Record name | 1-Octen-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40575-42-6 | |

| Record name | 1-Octen-4-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040575426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 40575-42-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244902 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Octen-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-Octen-4-ol

Abstract: This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-Octen-4-ol (CAS 40575-42-6).[1][2][3][4] Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes critical data with practical, field-proven experimental protocols for property verification. The guide is structured to deliver not only quantitative data but also the causal reasoning behind analytical methodologies, ensuring both scientific accuracy and practical applicability. All data and protocols are substantiated with citations from authoritative sources.

Chemical Identity and Molecular Structure

1-Octen-4-ol, also known as Allyl n-butyl carbinol, is an unsaturated secondary alcohol.[1] Its unique structure, featuring both a hydroxyl group and a terminal double bond, imparts specific characteristics relevant to its application in organic synthesis, flavor and fragrance chemistry, and as a potential building block in pharmaceutical intermediates.

Key identifiers for 1-Octen-4-ol are consolidated below:

| Identifier | Value | Source(s) |

| IUPAC Name | oct-1-en-4-ol | [4] |

| CAS Number | 40575-42-6 | [1][2][3][4] |

| Molecular Formula | C₈H₁₆O | [1][3][4] |

| Molecular Weight | 128.21 g/mol | [1][4] |

| InChIKey | UZGCMRVEDHLBGY-UHFFFAOYSA-N | [3][4] |

| Canonical SMILES | CCCCC(CC=C)O | [4] |

Molecular Structure Diagram

Caption: 2D Chemical Structure of 1-Octen-4-ol.

Tabulated Physical and Chemical Properties

The following table summarizes the key experimentally determined and calculated physical properties of 1-Octen-4-ol. These values are essential for predicting its behavior in various chemical and physical processes, from reaction kinetics to purification methodologies.

| Property | Value | Unit | Notes and Source(s) |

| Molecular Weight | 128.2120 | g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | - | Organoleptic property.[5] |

| Odor | Characteristic, potentially fungal or herbaceous | - | Inferred from similar compounds like 1-octen-3-ol.[5] |

| Boiling Point (T_boil) | 470.86 | K (197.71 °C) | Joback Calculated Property.[6] |

| Melting Point (T_fus) | 223.98 | K (-49.17 °C) | Joback Calculated Property.[6] |

| Density | Not explicitly found for 1-Octen-4-ol. Similar isomer 1-octen-3-ol has a density of 0.833 g/cm³. | g/cm³ | [7] |

| Solubility in Water | 1836 (estimated for isomer 1-octen-3-ol) | mg/L @ 25°C | Generally considered not miscible or difficult to mix in water.[5][7] |

| Solubility in Organic Solvents | Soluble | - | Soluble in alcohol, dipropylene glycol, and oils.[5] |

| LogP (Octanol/Water Partition) | 2.114 | - | Crippen Calculated Property.[6] |

| Critical Temperature (T_c) | 636.76 | K | Joback Calculated Property.[6] |

| Critical Pressure (P_c) | 2940.89 | kPa | Joback Calculated Property.[6] |

Detailed Physicochemical Characteristics

Organoleptic Properties

1-Octen-4-ol is typically a colorless to pale yellow liquid.[5] While specific data for the 4-ol isomer is limited, related compounds like 1-octen-3-ol are well-known for their distinct mushroom, earthy, and herbaceous odors.[5] This suggests that 1-Octen-4-ol likely possesses a complex organic scent profile, a critical attribute for its use in the flavor and fragrance industry.

Solubility Profile

The molecule's solubility is dictated by the interplay between its hydrophobic eight-carbon chain and its hydrophilic hydroxyl group.

-

In Water: It is expected to be sparingly soluble or difficult to mix with water.[7] The long alkyl chain dominates the molecule's character, limiting its ability to form hydrogen bonds with water molecules.

-

In Organic Solvents: Due to its significant nonpolar character, 1-Octen-4-ol is readily soluble in common organic solvents such as alcohols, ethers, and hydrocarbons.[5] This property is fundamental for its application in organic synthesis, allowing it to serve as a reactant or solvent in non-aqueous reaction media.

Spectroscopic Profile

Spectroscopic data is vital for the unambiguous identification and structural confirmation of 1-Octen-4-ol.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry data is available, which is crucial for determining its molecular weight and fragmentation pattern for structural elucidation.[3][4]

-

Infrared (IR) Spectroscopy: The IR spectrum will prominently feature a broad absorption band around 3300-3600 cm⁻¹ (O-H stretch) and sharp peaks around 3075 cm⁻¹ (=C-H stretch), 1640 cm⁻¹ (C=C stretch), and ~910 cm⁻¹ (alkene out-of-plane bend).[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework, confirming the positions of the double bond and the hydroxyl group.

Experimental Protocols for Property Determination

To ensure the quality and purity of 1-Octen-4-ol for research and development, rigorous analytical verification is necessary. The following protocols outline standard, self-validating procedures for confirming its identity and key physical properties.

Protocol for Purity and Identity Confirmation via GC-MS

Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for separating volatile compounds and confirming their identity. The gas chromatograph separates the sample into its individual components based on their boiling points and interactions with the column's stationary phase.[8][9] The mass spectrometer then fragments each component, generating a unique mass spectrum that serves as a molecular fingerprint.

Workflow Diagram:

Caption: Experimental workflow for GC-MS analysis of 1-Octen-4-ol.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a 100 ppm solution of 1-Octen-4-ol in a high-purity volatile solvent such as dichloromethane.

-

Instrumentation Setup:

-

GC Column: Install a polar capillary column (e.g., DB-WAX or similar polyethylene glycol phase) suitable for alcohol analysis.[8]

-

Carrier Gas: Use high-purity helium with a constant flow rate of 1.0 mL/min.

-

Oven Program: Set the initial oven temperature to 50°C, hold for 2 minutes, then ramp at 10°C/min to 230°C and hold for 5 minutes. This program ensures separation from potential impurities.

-

Injector: Set the injector temperature to 250°C in split mode (e.g., 50:1 split ratio).

-

MS Parameters: Set the ion source temperature to 230°C and the quadrupole temperature to 150°C. Use electron ionization at 70 eV. Scan from m/z 35 to 350.

-

-

Injection: Inject 1 µL of the prepared sample into the GC.[10]

-

Data Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

-

Analysis and Validation:

-

Retention Time: Compare the retention time of the major peak to that of a certified reference standard of 1-Octen-4-ol.

-

Mass Spectrum: Compare the acquired mass spectrum against a reference spectrum from a trusted database, such as the NIST Mass Spectral Library.[3] The fragmentation pattern should match the reference for positive identification.

-

Purity: Calculate the purity by dividing the peak area of 1-Octen-4-ol by the total area of all peaks in the chromatogram (Area % method).

-

Protocol for Refractive Index Measurement

Rationale: The refractive index is a fundamental physical property that measures how light propagates through a substance.[11] It is highly sensitive to purity and temperature, making it an excellent, rapid quality control parameter. An Abbe refractometer is the standard instrument for this measurement.[12][13]

Step-by-Step Methodology:

-

Instrument Calibration: Calibrate the Abbe refractometer using distilled water (nD = 1.3325 at 25°C) or a certified refractive index standard.[13]

-

Temperature Control: Ensure the refractometer's prisms are connected to a water bath and maintained at a constant temperature, typically 20°C or 25°C, with an accuracy of ±0.1°C. Temperature is a critical factor affecting refractive index.[11][13]

-

Sample Application: Place 2-3 drops of the 1-Octen-4-ol sample onto the surface of the lower prism.

-

Measurement: Close the prisms and allow 1-2 minutes for thermal equilibrium. Look through the eyepiece and turn the adjustment knob until the light and dark fields converge into a sharp, single line. If a color fringe is visible, adjust the dispersion compensator to eliminate it.

-

Reading: Read the refractive index (nD) value from the instrument's scale.

-

Cleaning and Validation: Clean the prism surfaces thoroughly with ethanol or isopropanol and a soft lens tissue after the measurement.[12] Perform the measurement in triplicate to ensure reproducibility, with results typically agreeing to within ±0.0002.[11]

Safety, Handling, and Storage

Hazard Identification

Based on aggregated GHS data, 1-Octen-4-ol is classified with the following hazards:

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4] A "Warning" signal word is associated with this compound.[4] The related isomer, 1-octen-3-ol, is also classified as a combustible liquid and is harmful if swallowed.[14][15]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), splash-proof safety goggles, and a lab coat.

-

Ventilation: Handle the substance in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[4]

-

Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and dispose of it as hazardous chemical waste.

-

First Aid:

Storage Recommendations

-

Conditions: Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[7]

-

Container: Keep the container tightly closed to prevent moisture absorption and contamination.[7]

-

Incompatibilities: Store away from strong oxidizing agents.[7]

Conclusion

This guide has detailed the essential physical properties of 1-Octen-4-ol, providing a robust framework for its use and analysis in a professional scientific setting. The combination of tabulated data, mechanistic explanations, and validated experimental protocols offers researchers and developers the necessary tools to confidently handle, characterize, and apply this versatile chemical compound. Adherence to the described methodologies will ensure the generation of reliable, reproducible data critical for advancing research and development objectives.

References

-

PubChem. 1-Octene | C8H16 | CID 8125. National Center for Biotechnology Information. [Link]

-

Wikipedia. 1-Octene. Wikimedia Foundation. [Link]

-

National Institute of Standards and Technology. 1-Octen-4-ol. NIST Chemistry WebBook. [Link]

-

PubChem. 1-Octen-4-ol | C8H16O | CID 142471. National Center for Biotechnology Information. [Link]

-

The Good Scents Company. 1-octen-3-ol matsutake alcohol. [Link]

-

Cheméo. Chemical Properties of 1-Octen-4-ol (CAS 40575-42-6). [Link]

-

MDPI. Chemical Drivers of Flavor Variation Across Cultivars and Grades of Fujian White Tea Revealed by Integrated Volatile and Non-Volatile Metabolomics. [Link]

-

Labbox. User Manual - Abbe Refractometer. [Link]

-

University of Technology. Experimental No. (2) Boiling Point. 2021. [Link]

-

National Institutes of Health. Rapid and Sensitive Headspace Gas Chromatography–Mass Spectrometry Method for the Analysis of Ethanol in the Whole Blood. PMC. [Link]

-

Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. 2022. [Link]

-

HINOTEK. How an Abbe Refractometer Works: The Principle of Critical Angle. [Link]

-

JoVE. Video: Boiling Points - Procedure. 2020. [Link]

-

Stratech. Safety data sheet. 2023. [Link]

-

Auxilab. Abbe Zeiss refractometer. [Link]

-

BYJU'S. Determination Of Boiling Point Of An Organic Compound. [Link]

-

Optica Publishing Group. Measurement of the Refractive Index and Dispersion of an Unpolished Sample on an Abbe Refractometer. [Link]

-

Carl ROTH. Operating manual ABBE refractometer KERN ORT 1RS. [Link]

-

University of Calgary. Micro-boiling point measurement. [Link]

-

Scribd. GC MS. [Link]

-

Truman State University. Gas Chromatography: Principles and Determination of Percent Alcohol. [Link]

-

University of California, Irvine. Gas Chromatography - Mass Spectrometry. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 1-Octen-4-ol, 98% | GFS Chemicals [gfschemicals.com]

- 3. 1-Octen-4-ol [webbook.nist.gov]

- 4. 1-Octen-4-ol | C8H16O | CID 142471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-octen-3-ol, 3391-86-4 [thegoodscentscompany.com]

- 6. 1-Octen-4-ol (CAS 40575-42-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. 1-Octen-3-ol, 98% | Fisher Scientific [fishersci.ca]

- 8. GC-MS Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]

- 9. scribd.com [scribd.com]

- 10. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 11. hinotek.com [hinotek.com]

- 12. labbox.es [labbox.es]

- 13. macro.lsu.edu [macro.lsu.edu]

- 14. 1-Octen-3-ol SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 15. bg.cpachem.com [bg.cpachem.com]

Technical Monograph: 1-Octen-4-ol (Allyl n-Butyl Carbinol)

Identity, Synthesis, and Analytical Differentiation

Executive Summary & Chemical Identity

1-Octen-4-ol (CAS: 40575-42-6) is a secondary unsaturated alcohol characterized by a terminal alkene group and a hydroxyl group at the C4 position.[1] While frequently overshadowed by its regioisomer, 1-octen-3-ol (Mushroom Alcohol), 1-octen-4-ol serves as a distinct chemical entity in organic synthesis, particularly as a model substrate for allylation reactions and as a specific volatile marker in complex matrices.[1]

This guide provides a definitive reference for the nomenclature, synthesis, and analytical differentiation of 1-octen-4-ol, designed to prevent the common identification errors that occur due to its structural similarity to other C8 volatiles.[1]

Core Identity Matrix

| Attribute | Specification |

| CAS Registry Number | 40575-42-6 |

| IUPAC Name | Oct-1-en-4-ol |

| Molecular Formula | C₈H₁₆O |

| Molecular Weight | 128.21 g/mol |

| SMILES | CCCCC(O)CC=C |

| InChI Key | UZGCMRVEDHLBGY-UHFFFAOYSA-N |

| Chirality | Contains one stereocenter at C4; exists as (R)- and (S)- enantiomers.[1] |

Synonyms and Nomenclature Breakdown

Accurate nomenclature is critical for database searching and procurement.[1] The names for 1-Octen-4-ol follow three distinct naming conventions.

A. IUPAC & Systematic Names

These names strictly follow the rules of the International Union of Pure and Applied Chemistry, prioritizing the alkene position (C1) and the alcohol position (C4).[1]

-

Oct-1-en-4-ol (Current IUPAC 2013 recommendation)[1]

-

4-Hydroxy-1-octene (Emphasizes the hydroxyl substituent)[1][3]

B. Functional Class Names (Carbinol Nomenclature)

Historically, secondary alcohols were named as derivatives of "carbinol" (methanol), where the carbon bearing the hydroxyl group is the "carbinol carbon."[1]

-

-

Logic: The central carbon (C4) is attached to an Allyl group (–CH₂CH=CH₂) and an n-Butyl group (–CH₂CH₂CH₂CH₃).[1]

-

C. Database & Catalog Identifiers

Structural Differentiation: The "Octenol" Trap

In metabolomics and flavor chemistry, researchers frequently confuse 1-Octen-4-ol with its isomers.[1] The following table highlights the critical differences required for correct identification.

Table 1: Comparative Analysis of C8 Unsaturated Alcohols

| Feature | 1-Octen-4-ol (Target) | 1-Octen-3-ol (Mushroom Alcohol) | 2-Octen-4-ol |

| Structure | Terminal Alkene, C4-OH | Terminal Alkene, C3-OH | Internal Alkene, C4-OH |

| CAS | 40575-42-6 | 3391-86-4 | 4798-44-1 |

| Odor Profile | Faint, oily, green | Intense earthy, fungal, metallic | Green, vegetable-like |

| Key Frag.[1][3][4][5][6] Ion (MS) | m/z 87 (Loss of allyl) | m/z 57 (Loss of pentyl) | m/z 55, 41 |

| Origin | Synthetic / Trace metabolite | Major fungal metabolite (Linoleic acid oxidation) | Thermal degradation product |

Synthesis Protocol: Grignard Allylation

Context: Unlike 1-octen-3-ol, which is often extracted, 1-octen-4-ol is typically synthesized.[1] The most robust pathway is the nucleophilic addition of an allyl group to pentanal (valeraldehyde).[1]

Mechanistic Pathway

The synthesis relies on the formation of a carbon-carbon bond between the electrophilic carbonyl carbon of pentanal and the nucleophilic carbon of the allyl Grignard reagent.[1]

Figure 1: Grignard synthesis pathway for 1-Octen-4-ol from Pentanal and Allyl Bromide.[1][3]

Experimental Procedure (Self-Validating)

Safety Note: Grignard reagents are moisture-sensitive.[1] All glassware must be flame-dried.[1]

Step 1: Reagent Preparation

-

Charge a 3-neck round-bottom flask with magnesium turnings (1.1 eq) and anhydrous diethyl ether.

-

Add Allyl Bromide (1.0 eq) dropwise to maintain a gentle reflux.[1]

-

Validation: The disappearance of Mg metal and the formation of a cloudy grey solution confirms the generation of Allylmagnesium Bromide.[1]

-

Step 2: Carbonyl Addition

-

Cool the Grignard solution to 0°C in an ice bath.

-

Add Pentanal (1.0 eq) dissolved in ether dropwise over 30 minutes.[1]

-

Causality: Low temperature prevents side reactions (such as Wurtz coupling) and controls the exotherm.[1]

-

Step 3: Hydrolysis & Isolation

-

Quench the reaction slowly with saturated aqueous Ammonium Chloride (NH₄Cl).[1]

-

Why NH₄Cl? It provides a mild proton source to protonate the alkoxide without causing acid-catalyzed dehydration of the alcohol to a diene.[1]

-

-

Extract with ether, dry over MgSO₄, and concentrate in vacuo.

Step 4: Purification

-

Purify via fractional distillation under reduced pressure.[1]

-

Target Boiling Point: ~75-78°C at 15 mmHg (approximate; verify with literature specific to vacuum pressure).

Analytical Validation (GC-MS)

To confirm the identity of 1-Octen-4-ol and distinguish it from the 3-ol isomer, rely on mass spectral fragmentation patterns.[1]

Mass Spectrum Interpretation (70 eV EI):

-

Molecular Ion (M+): m/z 128 (Often weak or absent due to rapid dehydration).[1]

-

Base Peak / Diagnostic Ion:

-

m/z 87: This peak corresponds to the fragment [CH2=CH-CH(OH)-CH2]+.[1] It arises from the alpha-cleavage loss of the n-butyl chain (C4H9, mass 57).[1]

-

m/z 71: Loss of the allyl group (C3H5, mass 41) from the molecular ion is less favorable but observed.[1]

-

Contrast: 1-Octen-3-ol typically shows a dominant peak at m/z 57 (loss of the pentyl chain).[1]

-

Safety & Handling (GHS)

When handling 1-Octen-4-ol, adhere to the following safety standards based on its classification as an irritant.

-

Signal Word: WARNING

-

Hazard Statements:

-

Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidation of the alkene or alcohol functionalities.[1]

References

-

PubChem. (n.d.).[1][3][7] 1-Octen-4-ol (Compound).[1][2][3][4][5][7][8][9] National Library of Medicine.[1] Retrieved January 29, 2026, from [Link][1]

-

NIST Chemistry WebBook. (n.d.).[1] 1-Octen-4-ol Mass Spectrum. National Institute of Standards and Technology.[1][8] Retrieved January 29, 2026, from [Link][1]

Sources

- 1. 1-Octen-4-ol | C8H16O | CID 142471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 1-Octyn-4-ol | C8H14O | CID 103656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Octen-3-ol | 3391-86-4 [chemicalbook.com]

- 5. 1-Octen-4-ol (CAS 40575-42-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. mdpi.com [mdpi.com]

- 7. 4-Octen-1-ol | C8H16O | CID 522281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-Octen-4-ol [webbook.nist.gov]

- 9. 1-Octen-3-ol (3391-86-4) – Earthy Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

A Comprehensive Technical Guide to 1-Octen-4-ol: Properties, Synthesis, and Analysis

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Octen-4-ol (CAS: 40575-42-6) is an eight-carbon unsaturated secondary alcohol. As a member of the octenol family, it shares structural similarities with more extensively studied isomers like 1-octen-3-ol, a well-known natural product responsible for the characteristic aroma of mushrooms.[1][2] While less characterized than its isomers, 1-Octen-4-ol presents significant interest as a chiral building block in organic synthesis, a potential reference standard in metabolomics, and a subject for structure-activity relationship studies in flavor science and chemical ecology.

This guide provides a detailed examination of 1-Octen-4-ol, moving beyond its fundamental molecular weight to offer field-proven insights into its synthesis, analytical characterization, and potential applications. The methodologies described herein are grounded in established chemical principles, providing a self-validating framework for researchers engaging with this compound.

Physicochemical and Structural Properties

A precise understanding of a molecule's fundamental properties is the bedrock of all subsequent experimental design. The key physicochemical data for 1-Octen-4-ol are summarized below. The molecular weight, determined from its chemical formula C₈H₁₆O, is a cornerstone for all stoichiometric calculations in synthesis and quantitative analyses.[3][4][5]

| Property | Value | Source |

| Molecular Weight | 128.2120 g/mol | NIST[3][4] |

| Molecular Formula | C₈H₁₆O | PubChem[5] |

| CAS Number | 40575-42-6 | NIST[3][4] |

| IUPAC Name | oct-1-en-4-ol | PubChem[5] |

| Synonym | Allyl n-butyl carbinol | Santa Cruz Biotechnology[6] |

| Canonical SMILES | CCCCC(CC=C)O | PubChem[5] |

| Density | 0.83 g/mL | Fisher Scientific[7] |

| Boiling Point (Predicted) | 197.7 °C (470.9 K) | Cheméo (Joback Method)[8] |

| Water Solubility (Estimated) | 1,836 mg/L at 25 °C | The Good Scents Company[9] |

| LogP (Octanol/Water) | 2.114 | Cheméo (Crippen Method)[8] |

Synthesis of 1-Octen-4-ol: A Mechanistic Approach

While various synthetic routes to octenols exist, a Grignard reaction offers a reliable and well-understood method for constructing the carbon skeleton of 1-Octen-4-ol. This approach involves the nucleophilic addition of an allyl organometallic reagent to butanal. The causality behind this choice lies in the commercial availability of the starting materials and the high efficiency of C-C bond formation via the Grignard pathway.

The proposed reaction involves the nucleophilic attack of the carbanionic allyl group from allylmagnesium bromide onto the electrophilic carbonyl carbon of butanal. A subsequent acidic workup protonates the resulting alkoxide to yield the final alcohol product.

Caption: Proposed synthesis of 1-Octen-4-ol via Grignard reaction.

Detailed Experimental Protocol: Synthesis

This protocol is a self-validating system; successful synthesis will be confirmed by the analytical methods described in Section 4.0.

-

Reaction Setup (Inert Atmosphere):

-

Action: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.

-

Causality: Grignard reagents are highly reactive with water and atmospheric oxygen. Maintaining an inert, anhydrous environment is critical to prevent quenching of the reagent and ensure a high reaction yield.

-

-

Reagent Addition:

-

Action: Charge the flask with butanal (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF). Cool the flask to 0 °C using an ice bath.

-

Action: Add allylmagnesium bromide (1.1 eq, typically 1.0 M in THF) to the dropping funnel. Add the Grignard reagent dropwise to the stirred butanal solution over 30-60 minutes.

-

Causality: Dropwise addition at 0 °C controls the exothermic reaction, preventing side reactions and ensuring thermal stability. A slight excess of the Grignard reagent ensures the complete consumption of the limiting aldehyde. THF is the solvent of choice as it effectively solvates the Grignard reagent.

-

-

Reaction and Quenching:

-

Action: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor reaction completion via Thin Layer Chromatography (TLC).

-

Action: Once complete, cool the reaction mixture back to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Causality: Quenching with a weak acid like NH₄Cl protonates the alkoxide intermediate to form the alcohol and precipitates magnesium salts, which are easier to remove than those formed by a strong acid workup. This "gentle" workup minimizes the risk of acid-catalyzed dehydration of the secondary alcohol product.

-

-

Extraction and Purification:

-

Action: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Combine the organic layers.

-

Action: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Action: Purify the resulting crude oil via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 1-Octen-4-ol.

-

Causality: Diethyl ether is an effective extraction solvent for the moderately polar product. The brine wash removes residual water, and MgSO₄ is a neutral drying agent suitable for the alcohol. Flash chromatography separates the target compound from unreacted starting materials and non-polar side products.

-

Analytical Validation: Gas Chromatography-Mass Spectrometry (GC-MS)

To confirm the identity and purity of the synthesized 1-Octen-4-ol, Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical method of choice. It provides both the retention time (a measure of purity) and a mass spectrum (a molecular fingerprint) that can be compared against reference data, such as that available in the NIST Mass Spectrometry Data Center.[3]

Caption: Standard workflow for GC-MS analysis of 1-Octen-4-ol.

Detailed Experimental Protocol: GC-MS Analysis

-

Sample Preparation:

-

Action: Prepare a 100 ppm solution of the purified 1-Octen-4-ol in a high-purity volatile solvent such as hexane or dichloromethane.

-

Causality: Dilution prevents column overloading and detector saturation, ensuring sharp, symmetrical peaks. The choice of a volatile solvent ensures it elutes quickly and does not interfere with the analyte peak.

-

-

Instrumentation and Conditions:

-

GC System: Agilent 7890B or equivalent.

-

MS System: Agilent 5977B MSD or equivalent.

-

Column: A mid-polarity column such as a DB-5ms or HP-INNOWAX (30 m x 0.25 mm i.d. x 0.25 µm film thickness) is recommended. The polar phase of the INNOWAX column is particularly effective for resolving alcohols.

-

Injection: 1 µL injection volume with a 50:1 split ratio. Inlet temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase at 10 °C/min to 230 °C.

-

Hold: Hold at 230 °C for 5 minutes.

-

-

Causality: The split injection is suitable for a concentrated (100 ppm) sample, ensuring only a small, representative portion enters the column. The temperature program is designed to provide good separation between the solvent, the analyte, and any potential impurities.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 35-300.

-

Causality: 70 eV is the standard energy for EI, as it produces reproducible fragmentation patterns that are comparable to library spectra. The scan range is chosen to encompass the molecular ion (m/z 128) and all significant fragment ions.

-

-

Data Validation:

-

Action: Compare the acquired mass spectrum of the major chromatographic peak with the reference spectrum for 1-Octen-4-ol from the NIST database (CAS 40575-42-6).

-

Action: Assess purity by integrating the peak area of the analyte relative to the total ion chromatogram (TIC) area.

-

Trustworthiness: A match factor >900 (in most library search algorithms) and a purity >95% would validate the successful synthesis and purification of 1-Octen-4-ol.

-

Applications in Research and Development

While specific applications for 1-Octen-4-ol are not as widely documented as for its isomer 1-octen-3-ol, its structure suggests several high-potential uses for researchers:

-

Chiral Synthesis: As a chiral secondary alcohol, 1-Octen-4-ol can serve as a valuable starting material for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and natural products.[10] Its functional groups (hydroxyl and vinyl) allow for a wide range of chemical transformations.

-

Flavor and Fragrance Research: Isomers like 1-octen-3-ol are potent aroma compounds.[11][12] 1-Octen-4-ol is therefore a key target for synthesis and sensory evaluation to understand how the position of the hydroxyl group impacts odor character and detection thresholds.

-

Metabolomics and Analytical Standards: In studies identifying volatile organic compounds (VOCs) from biological systems (e.g., plants, fungi, or human breath), authenticated standards are essential for confirming the identity of unknown peaks in complex chromatograms.[13] Synthesized 1-Octen-4-ol serves as this crucial reference material.

-

Biochemical Research: The isomer 1-octen-3-ol is known to be a product of the enzymatic breakdown of linoleic acid.[1][14] 1-Octen-4-ol can be used in related biochemical assays to probe enzyme specificity or to investigate its potential role as an antimicrobial agent or signaling molecule.[12][15]

Safety and Handling

As with any laboratory chemical, proper handling of 1-Octen-4-ol is essential. According to the Globally Harmonized System (GHS) classifications, this compound presents several hazards.[5]

-

GHS Hazard Statements:

-

Recommended Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

-

Avoid inhalation of vapors and direct contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

-

Conclusion

1-Octen-4-ol is a compound of significant scientific interest, defined by its molecular weight of 128.2120 g/mol and its versatile chemical structure. This guide has provided a comprehensive technical framework for its study, from a robust synthetic protocol rooted in classic organic chemistry to a detailed, self-validating analytical workflow using GC-MS. By understanding its properties, synthesis, and analysis, researchers in drug development, materials science, and biochemistry are well-equipped to explore the full potential of this valuable chemical building block.

References

-

National Institute of Standards and Technology. (n.d.). 1-Octen-4-ol. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Octen-4-ol. NIST Chemistry WebBook. Retrieved from [Link]

-

Restek Corporation. (n.d.). 1-Octen-3-ol. EZGC Method Translator. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Octen-4-ol. PubChem Compound Database. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Octen-3-ol. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 1-octen-4-ol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Octyn-4-ol. PubChem Compound Database. Retrieved from [Link]

-

MDPI. (2023). Chemical Drivers of Flavor Variation Across Cultivars and Grades of Fujian White Tea Revealed by Integrated Volatile and Non-Volatile Metabolomics. Retrieved from [Link]

-

Alcohol and Tobacco Tax and Trade Bureau. (n.d.). Analysis of Flavor Chemicals by Simultaneous GC-MS and GC-FID. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1-Octen-4-ol (CAS 40575-42-6). Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). The Biosynthesis of 1-octene-3-ol by a Multifunctional Fatty Acid Dioxygenase and Hydroperoxide Lyase in Agaricus bisporus. PMC. Retrieved from [Link]

- Google Patents. (1992). Process for producing 1-octene.

- Zawirska-Wojtasiak, R., & Wasowicz, E. (1991). Synthesis and analysis of 1-octen-3-ol, the main flavour component of mushrooms. Acta Alimentaria Polonica.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Expert Insights: How 7-Octen-1-ol Enhances Chemical Formulations. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 1-octen-3-ol matsutake alcohol. Retrieved from [Link]

-

MDPI. (2023). Lactic Acid Bacteria for Fungal Control and Shelf-Life Extension in Fresh Pasta: Mechanistic Insights and Clean-Label Strategies. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Octen-3-Ol. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. The Biosynthesis of 1-octene-3-ol by a Multifunctional Fatty Acid Dioxygenase and Hydroperoxide Lyase in Agaricus bisporus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. faculty.fiu.edu [faculty.fiu.edu]

- 3. 1-Octen-4-ol [webbook.nist.gov]

- 4. 1-Octen-4-ol [webbook.nist.gov]

- 5. 1-Octen-4-ol | C8H16O | CID 142471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. 1-Octen-4-ol, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 8. 1-Octen-4-ol (CAS 40575-42-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. 1-octen-4-ol, 40575-42-6 [thegoodscentscompany.com]

- 10. nbinno.com [nbinno.com]

- 11. 1-octen-3-ol, 3391-86-4 [thegoodscentscompany.com]

- 12. 1-Octen-3-Ol | C8H16O | CID 18827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. 1-Octen-3-ol - Wikipedia [en.wikipedia.org]

- 15. mdpi.com [mdpi.com]

Unlocking the Potential of an Understudied Molecule: A Technical Guide to the Biological Activity and Function of 1-Octen-4-ol

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Beyond the Well-Trodden Path of 1-Octen-3-ol

In the landscape of C8 unsaturated alcohols, 1-octen-3-ol, the so-called "mushroom alcohol," has garnered the vast majority of scientific attention. Its roles as a potent insect kairomone, a significant flavor compound, and an antimicrobial agent are well-documented.[1][2] However, its structural isomer, 1-Octen-4-ol (CAS 40575-42-6) , also known as allyl n-butyl carbinol, remains largely enigmatic.[3] This guide deliberately eschews a conventional review format, which the sparse data on 1-octen-4-ol cannot support. Instead, it serves as a technical primer and a strategic roadmap for researchers. We will synthesize the scant available data, leverage the extensive knowledge of its famous isomer as a comparative tool, and provide robust, field-proven methodologies to catalyze the systematic investigation of 1-octen-4-ol's biological potential. This document is designed not merely to inform, but to equip and empower researchers to explore a promising new frontier in chemical biology.

Molecular Profile and Physicochemical Characteristics

A foundational understanding of 1-Octen-4-ol begins with its structure and how it fundamentally differs from its C3 isomer.

-

IUPAC Name: oct-1-en-4-ol[4]

-

Synonyms: Allyl n-butyl carbinol[3]

-

Molecular Formula: C₈H₁₆O[3]

-

Structure:

The key features are an eight-carbon chain, a terminal double bond between C1 and C2, and a hydroxyl group on C4. This classifies it as a secondary allylic alcohol. The hydroxyl group's position is the critical differentiator from 1-octen-3-ol. This seemingly minor shift has profound implications for the molecule's stereochemistry, polarity, and, consequently, its interaction with biological receptors.

Table 1: Comparative Physicochemical Properties

| Property | 1-Octen-4-ol | 1-Octen-3-ol |

| CAS Number | 40575-42-6[3] | 3391-86-4[5] |

| Molecular Weight | 128.21 g/mol [3] | 128.21 g/mol [5] |

| Known Natural Occurrence | Pumpkin[6] | Fungi, Plants, Mammalian Breath[1] |

| Reported Odor Profile | Not described; "not for fragrance use"[6] | Mushroom, earthy, green[7] |

The Decisive Role of Isomerism: A Case Study in Mosquito Olfaction

The most definitive piece of biological data for 1-octen-4-ol comes from a comparative electrophysiological study on the yellow fever mosquito, Aedes aegypti. This research provides a stark illustration of the principle of molecular specificity in biological systems.

Mosquitoes, particularly Aedes aegypti, utilize specialized olfactory sensory neurons (OSNs) on their maxillary palps to detect host cues, including 1-octen-3-ol. The "C" neuron within the capitate peg sensilla is specifically tuned to (R)-(-)-1-octen-3-ol.

A pivotal study directly compared the efficacy of 1-octen-3-ol and 1-octen-4-ol in activating this neuron. The results were unequivocal: shifting the hydroxyl group from the C3 to the C4 position drastically diminished the neuron's response. Dose-response curves revealed that the effectiveness of 1-octen-4-ol as a stimulus was reduced by approximately three orders of magnitude compared to its C3 isomer.

Causality and Insight: This finding is fundamentally important. It demonstrates that the precise spatial arrangement of the hydroxyl group and the double bond is critical for binding to the mosquito's olfactory receptor (likely AaOr8). The receptor's binding pocket is exquisitely shaped, and the C4 position of the hydroxyl group in 1-octen-4-ol likely prevents the optimal orientation required for receptor activation. This single data point serves as the primary rationale for investigating 1-octen-4-ol in other biological systems: its activity, if present, will be distinct and receptor-specific, not merely a weaker version of 1-octen-3-ol's effects.

Prospective Biological Activities: An Evidence-Based Rationale

Given the lack of direct research, we must extrapolate from related structures to build a case for the investigation of 1-octen-4-ol. The molecule's classification as a secondary allylic alcohol is key. The allyl group (CH2=CH-CH2-) is a reactive moiety known to be a pharmacophore in various bioactive compounds.

Potential Antimicrobial and Antifungal Activity

The Precedent: 1-octen-3-ol exhibits broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria and pathogenic fungi like Fusarium species.[2] Its mechanism is believed to involve the disruption of cell membrane permeability.[2] Other short-chain allylic alcohols, such as allyl alcohol itself, are also known to have fungicidal and antibacterial properties.

The Hypothesis for 1-Octen-4-ol: The combination of the lipophilic eight-carbon chain and the potentially reactive allylic hydroxyl group in 1-octen-4-ol provides a strong basis to hypothesize antimicrobial function. The molecule could partition into lipid bilayers and disrupt membrane integrity or interfere with membrane-bound enzymes. Its efficacy and spectrum of activity will likely differ from 1-octen-3-ol due to altered polarity and steric hindrance around the hydroxyl group.

Potential as a Semiochemical

The Precedent: The role of 1-octen-3-ol as a semiochemical is complex, acting as an attractant for blood-feeding insects like mosquitoes and tsetse flies, but also as a repellent or aggregation inhibitor for other insects like the pine engraver bark beetle.[1]

The Hypothesis for 1-Octen-4-ol: While it is a poor ligand for the Aedes aegypti octenol receptor, it should not be dismissed as a semiochemical. Insect olfaction is mediated by a large family of diverse olfactory receptors. It is plausible that 1-octen-4-ol is a key ligand for a different, uncharacterized receptor in either mosquitoes or other insect species. It could act as an antagonist, a synergist for other odorants, or a specific attractant/repellent for insects that do not rely on the canonical octenol pathway. Its presence in pumpkin suggests a potential role in plant-insect interactions.[6]

Methodologies for Characterizing 1-Octen-4-ol

This section provides actionable, step-by-step protocols for the initial characterization of 1-octen-4-ol's biological functions. These protocols are designed to be self-validating, with clear positive and negative controls.

Protocol 1: Antimicrobial Susceptibility Testing

This protocol uses a standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of 1-octen-4-ol.

Objective: To quantify the antibacterial and antifungal activity of 1-octen-4-ol.

Materials:

-

1-Octen-4-ol (high purity)

-

Test organisms (e.g., Staphylococcus aureus, Bacillus subtilis [Gram-positive]; Escherichia coli, Pseudomonas aeruginosa [Gram-negative]; Candida albicans, Aspergillus niger [Fungi])

-

Appropriate sterile broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

Dimethyl sulfoxide (DMSO) for solubilizing 1-octen-4-ol

-

Positive control antibiotics (e.g., Ampicillin, Fluconazole)

-

Spectrophotometer (plate reader)

Procedure:

-

Stock Solution Preparation: Prepare a 10 mg/mL stock solution of 1-octen-4-ol in DMSO.

-

Microbe Inoculum Preparation: Culture test organisms to the mid-logarithmic phase. Adjust the suspension in sterile broth to a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi.

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the 1-octen-4-ol stock solution in the appropriate broth to achieve a range of concentrations (e.g., from 1000 µg/mL down to ~2 µg/mL). Ensure the final DMSO concentration is below 1% to avoid toxicity.

-

Controls:

-

Positive Control: Wells with microbes and a standard antibiotic.

-

Negative Control: Wells with sterile broth only.

-

Solvent Control: Wells with microbes and the highest concentration of DMSO used.

-

Growth Control: Wells with microbes and broth only.

-

-

Inoculation: Add the prepared microbial inoculum to each well (except the negative control).

-

Incubation: Incubate the plates at the optimal temperature for the test organism (e.g., 37°C for 18-24h for bacteria; 35°C for 24-48h for fungi).

-

MIC Determination: The MIC is the lowest concentration of 1-octen-4-ol that completely inhibits visible growth, as determined by visual inspection or by measuring optical density at 600 nm.

-

MBC Determination: To determine the MBC, take an aliquot from the wells showing no growth (at and above the MIC). Plate these onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Data Presentation:

Table 2: Hypothetical Antimicrobial Activity Data for 1-Octen-4-ol

| Organism | Gram Stain/Type | MIC (µg/mL) | MBC (µg/mL) |

| S. aureus | Gram-positive | ||

| E. coli | Gram-negative | ||

| C. albicans | Yeast | ||

| A. niger | Mold |

Protocol 2: Insect Electroantennography (EAG)

This protocol provides a rapid screening method to determine if an insect's olfactory system can detect 1-octen-4-ol.

Objective: To measure the summated electrical response of antennal olfactory neurons to 1-octen-4-ol.

Materials:

-

Live insects (e.g., Drosophila melanogaster, Aedes aegypti, Spodoptera littoralis)

-

EAG system (micromanipulators, silver-silver chloride electrodes, amplifier, data acquisition software)

-

Glass capillaries

-

Electrolyte solution (e.g., Kaissling solution)

-

Odor delivery system (charcoal-filtered, humidified air stream)

-

Filter paper strips

-

1-Octen-4-ol, 1-Octen-3-ol (positive control), Hexane (solvent control)

Procedure:

-

Antenna Preparation: Immobilize the insect. Excise one antenna at the base. Mount the antenna between two glass capillary electrodes filled with electrolyte solution, ensuring good electrical contact with the base and tip.

-

Odor Cartridge Preparation: Prepare serial dilutions of 1-octen-4-ol and 1-octen-3-ol in hexane (e.g., 10 µg, 1 µg, 0.1 µg). Apply a known volume of each dilution onto a filter paper strip and insert it into a Pasteur pipette (odor cartridge). Allow the solvent to evaporate.

-

Stimulation: Insert the tip of the odor cartridge into a hole in the main air tube directed at the antenna. Deliver a puff of air (e.g., 0.5 seconds) through the cartridge to present the odor stimulus.

-

Recording: Record the resulting depolarization (negative voltage shift) of the antenna.

-

Controls: Present the solvent control (hexane) and the positive control (1-octen-3-ol, known to elicit responses in many insects) at various points during the experiment to ensure the preparation is viable and to normalize responses.

-

Data Analysis: Measure the peak amplitude of the negative deflection for each stimulus. Normalize the response to 1-octen-4-ol against the response to the positive control.

Visualization of Experimental Workflow:

Caption: Workflow for Electroantennography (EAG) Screening.

Synthesis, Sourcing, and Future Directions

1-Octen-4-ol is available commercially from several chemical suppliers for research purposes.[3] For studies requiring specific enantiomers or labeled isotopes, custom synthesis may be necessary. A potential synthetic route involves the Grignard reaction between allylmagnesium bromide and pentanal.

The path forward for 1-octen-4-ol is clear. The initial, critical experiments outlined above will establish whether this molecule possesses significant biological activity.

-

If antimicrobial activity is confirmed, subsequent research should focus on its mechanism of action, spectrum of activity, and potential for development as a preservative or therapeutic agent.

-

If it is found to be a semiochemical, the next steps would involve single-sensillum recording to identify the specific olfactory neurons that detect it, followed by behavioral assays (e.g., olfactometer or trap-based studies) to determine if the response is one of attraction or repulsion. Identifying the cognate olfactory receptor would be a major breakthrough.

References

- (No source provided for this number in the prompt)

-

Guo, Y., et al. (2017). In vitro Antimicrobial Activities and Mechanism of 1-Octen-3-ol against Food-related Bacteria and Pathogenic Fungi. Journal of Oleo Science, ess16196. Available at: [Link]

-

Bohbot, J. D., et al. (2011). Functional Characterization of the Octenol Receptor Neuron on the Maxillary Palps of the Yellow Fever Mosquito, Aedes aegypti. PLOS ONE. Available at: [Link]

- (No source provided for this number in the prompt)

-

The Good Scents Company. (n.d.). 1-octen-4-ol. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 1-octen-3-ol matsutake alcohol. Retrieved from [Link]

-

Lee, K., et al. (2024). A single mutation in the mosquito (Aedes aegypti) olfactory receptor 8 causes loss of function to 1-octen-3-ol. Insect Biochemistry and Molecular Biology, 104069. Available at: [Link]

-

Wikipedia. (n.d.). 1-Octen-3-ol. Retrieved from [Link]

-

Bristol School of Chemistry. (n.d.). 1-Octen-3-ol. Retrieved from [Link]

-

PubChem. (n.d.). 1-Octen-4-ol. Retrieved from [Link]

- (No source provided for this number in the prompt)

- (No source provided for this number in the prompt)

-

Miller, D. R., et al. (2012). 1-Octen-3-ol is repellent to Ips pini (Coleoptera: Curculionidae: Scolytinae) in the midwestern United States. The Canadian Entomologist. Available at: [Link]

-

PubChem. (n.d.). Allyl Alcohol. Retrieved from [Link]

- (No source provided for this number in the prompt)

- (No source provided for this number in the prompt)

- (No source provided for this number in the prompt)

- (No source provided for this number in the prompt)

- (No source provided for this number in the prompt)

-

Prieto-Díaz, R., et al. (2022). From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment. Molecules. Available at: [Link]

Sources

- 1. 1-Octen-3-ol – the attractant that repels | F1000Research [f1000research.com]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of the enantiomers of 1-octen-3-ol and 1-octyn-3-ol as attractants for mosquitoes associated with a freshwater swamp in Florida, U.S.A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A single mutation in the mosquito (Aedes aegypti) olfactory receptor 8 causes loss of function to 1-octen-3-ol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Functional Characterization of the Octenol Receptor Neuron on the Maxillary Palps of the Yellow Fever Mosquito, Aedes aegypti | PLOS One [journals.plos.org]

Navigating the Volatile World of 1-Octen-3-ol: A Technical Guide to its Natural Sources and Occurrence

A Note on Isomer Specificity: This guide addresses the natural sources and occurrence of 1-octen-3-ol . Initial inquiries regarding 1-octen-4-ol yielded minimal information on its natural prevalence, suggesting a possible isomeric confusion. 1-Octen-3-ol, colloquially known as "mushroom alcohol," is a well-documented and abundant natural volatile organic compound (VOC), and is the focus of this in-depth technical guide.

Introduction: The Pervasive Aroma of the Earth

1-Octen-3-ol is a C8 unsaturated alcohol that is a significant contributor to the characteristic aroma of fresh mushrooms. Its potent, earthy, and slightly grassy scent has an extremely low odor threshold, making it a key component in the flavor and fragrance industry. Beyond its sensory impact, 1-octen-3-ol plays a fascinating and complex role in chemical ecology, acting as a semiochemical for insects, a signaling molecule in fungi, and a potential antimicrobial agent.[1][2] This guide provides a comprehensive overview of the natural sources, biosynthesis, and analytical methodologies for 1-octen-3-ol, tailored for researchers, scientists, and professionals in drug development.

The Fungal Kingdom: A Primary Source of 1-Octen-3-ol

Fungi are the most prolific producers of 1-octen-3-ol, where it is a key component of their volatile profiles.[2] Its presence is not only a signature of many fungal species but also plays a role in their life cycle and interactions with other organisms.

Occurrence in Edible and Pathogenic Fungi

1-Octen-3-ol is the principal aroma compound in many edible mushrooms, including the common button mushroom (Agaricus bisporus) and the prized Matsutake (Tricholoma matsutake).[3][4] In Agaricus bisporus, it is synthesized in greater quantities in the cap and gills.[3] The compound is also found in truffles, contributing to their distinct aroma profile. Beyond edible fungi, 1-octen-3-ol is emitted by various molds, such as Aspergillus, Penicillium, Alternaria, and Cladosporium, and is often associated with the musty odor of damp indoor environments.[5]

Biosynthesis in Fungi: The Lipoxygenase Pathway

The primary route for 1-octen-3-ol biosynthesis in fungi is the enzymatic breakdown of linoleic acid, an abundant fatty acid in fungal cell membranes. This process is typically initiated by tissue damage, which brings the substrate and enzymes into contact.[6] The key enzymes in this pathway are lipoxygenase (LOX) and hydroperoxide lyase (HPL).[7]

The established biosynthetic pathway in Agaricus bisporus involves the conversion of linoleic acid to 10-hydroperoxy-8,12-octadecadienoic acid (10-HPOD) by a lipoxygenase. Subsequently, a hydroperoxide lyase cleaves 10-HPOD to yield 1-octen-3-ol and 10-oxo-trans-8-decenoic acid.[7][8]

Caption: Biosynthesis of 1-octen-3-ol from linoleic acid.

1-Octen-3-ol in the Plant Kingdom

While most famously associated with fungi, 1-octen-3-ol is also produced by a variety of plants, where it can be a component of essential oils and a marker of physiological processes.

Notable Plant Sources

Lemon balm (Melissa officinalis) is a well-documented plant source of 1-octen-3-ol.[6] It has also been identified as a volatile compound in various teas, including Fujian white tea, where its concentration can vary with the cultivar.[9] Other reported plant sources include pennyroyal and lavender.[1] Interestingly, hydrodistillation of the flowering aerial parts of Melittis melissophyllum can yield an essential oil containing a high concentration of 1-octen-3-ol, ranging from 43.6% to 54.2%.

Occurrence in the Animal Kingdom and as a Semiochemical

1-Octen-3-ol is also found in the animal kingdom, primarily as a semiochemical—a chemical substance that carries a message for an organism of the same or different species.

Insect Attractant

It is a well-established kairomone, a semiochemical that benefits the receiver, for many blood-feeding insects, most notably mosquitoes.[6] 1-Octen-3-ol is present in human breath and sweat and acts as a powerful attractant for mosquitoes, often in synergy with carbon dioxide.[6] This property has led to its use in mosquito traps. It also functions as an attractant for other insects, such as the foreign grain beetle.[2]

Mammalian Presence

The presence of 1-octen-3-ol in human breath and sweat is a result of metabolic processes.[6] It has also been detected in other mammals.

Ecological and Biological Significance

The widespread occurrence of 1-octen-3-ol across different biological kingdoms points to its diverse ecological roles.

Fungal Signaling and Development

Within fungal communities, 1-octen-3-ol can act as a signaling molecule. It has been proposed to be a self-inhibitor for primordium formation in the button mushroom, potentially acting as a quorum-sensing molecule to regulate development.[3]

Antimicrobial Activity

Studies have demonstrated that 1-octen-3-ol possesses antimicrobial properties. It exhibits antibacterial activity, particularly against Gram-positive bacteria, and can also inhibit the growth and spore germination of pathogenic fungi.[10] The minimum inhibitory concentrations (MICs) for Gram-positive and Gram-negative bacteria have been reported as 1.0 mg/mL and 2.0 mg/mL, respectively.[10] Its antifungal activity has been observed against Penicillium expansum, a common food spoilage fungus.[11]

Plant Defense and Growth Promotion

In plant-fungi interactions, 1-octen-3-ol can play a protective role for plants. It has been shown to inhibit the plant pathogen Botrytis cinerea and induce defense signaling cascades in plants.[2] Furthermore, at low concentrations, it can act as a plant growth promoter.[2]

Quantitative Analysis of 1-Octen-3-ol in Natural Sources

The concentration of 1-octen-3-ol can vary significantly depending on the source, its physiological state, and the analytical methods used for quantification.

| Natural Source | Concentration | Reference |

| Untreated Cordyceps militaris | 59.33 µ g/100g | [5] |

| Cordyceps militaris (blanched at 50°C for 15 min) | 48.30 µ g/100g | [5] |

| Cordyceps militaris (blanched at 100°C for 120 s) | 1.38 µ g/100g | [5] |

| Raw Porcini Mushrooms (Boletus edulis) | 45.22% of total volatiles | [12] |

| Fujian White Tea | Varies by cultivar | [9] |

Methodologies for Extraction and Analysis

The accurate quantification of 1-octen-3-ol from complex natural matrices requires robust and sensitive analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the most common method for the identification and quantification of this volatile compound.

Extraction of 1-Octen-3-ol

The choice of extraction method is critical and depends on the sample matrix.

-

Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free technique that is well-suited for the analysis of volatiles in solid and liquid samples. A coated fiber is exposed to the headspace above the sample, where it adsorbs the volatile compounds. The fiber is then desorbed in the injector of the GC-MS.

-

Steam Distillation: This method is often used for the extraction of essential oils from plant materials. Steam is passed through the sample, and the volatile compounds are carried over with the steam, condensed, and collected.

-

Solvent Extraction: This involves the use of an organic solvent to extract the volatile compounds from the sample. The choice of solvent is crucial to ensure efficient extraction and minimize co-extraction of interfering compounds.

Analytical Protocol: A Step-by-Step Workflow

The following provides a generalized workflow for the analysis of 1-octen-3-ol from a natural source using HS-SPME followed by GC-MS.

Caption: A typical workflow for the analysis of 1-octen-3-ol.

Experimental Choices and Their Rationale:

-

HS-SPME: This technique is preferred for its simplicity, speed, and the elimination of organic solvents, which aligns with green chemistry principles. The incubation temperature and time are optimized to ensure efficient partitioning of the analyte into the headspace.[9]

-

GC Column Selection: A polar capillary column, such as one with a polyethylene glycol stationary phase (e.g., HP-INNOWAX), is often used for the separation of volatile polar compounds like alcohols.[9]

-

GC Temperature Program: The temperature program is optimized to achieve good separation of the target analyte from other volatile compounds in the sample. A typical program involves an initial hold at a lower temperature, followed by a ramp to a higher temperature.[9]

-

Mass Spectrometry: Electron ionization (EI) at 70 eV is a standard method for generating reproducible mass spectra, which can be compared to spectral libraries (e.g., NIST) for compound identification.[9]

Conclusion

1-Octen-3-ol is a naturally occurring volatile compound with a significant presence across the fungal, plant, and animal kingdoms. Its role extends far beyond being a simple flavor and aroma compound; it is a key player in a multitude of ecological interactions. For researchers and drug development professionals, understanding the natural sources, biosynthesis, and complex biological activities of 1-octen-3-ol opens up avenues for its potential application in agriculture, food preservation, and even as a tool for studying insect behavior and neurological processes. The continued investigation into this fascinating molecule is sure to unveil further complexities of the chemical language that governs the natural world.

References

-

In vitro Antimicrobial Activities and Mechanism of 1-Octen-3-ol against Food-related Bacteria and Pathogenic Fungi. (2017). Journal of Oleo Science. [Link]

-

1-octen-3-ol – Knowledge and References. (n.d.). Taylor & Francis. [Link]

-

Biosynthesis of (R)-(-)-1-Octen-3-ol in Recombinant Saccharomyces cerevisiae with Lipoxygenase-1 and Hydroperoxide Lyase Genes from Tricholoma matsutake. (2021). Molecules. [Link]

-

1-Octen-3-ol. (n.d.). Molecule of the Month, University of Bristol. [Link]

-

1-Octen-3-ol. (n.d.). Wikipedia. [Link]

-

Synthesis and analysis of 1-octen-3-ol, the main flavour component of mushrooms. (1983). Nahrung. [Link]

-

Exploiting volatile organic compounds in crop protection: A systematic review of 1‐octen‐3‐ol and 3‐octanone. (2023). Annals of Applied Biology. [Link]

-

The Potential of Ectomycorrhizal Fungi to Modulate below and Aboveground Communities May Be Mediated by 1-Octen-3-ol. (2023). Journal of Fungi. [Link]

-

Antifungal activity of 10-oxo-trans-8-decenoic acid and 1-octen-3-ol against Penicillium expansum in potato dextrose agar medium. (2001). Journal of Food Protection. [Link]

-

1-Octen-3-ol – the attractant that repels. (2016). Communications in Agricultural and Applied Biological Sciences. [Link]

-

Optical purity of (R)-(−)-1-octen-3-ol in the aroma of various species of edible mushrooms. (2009). Acta Scientiarum Polonorum, Technologia Alimentaria. [Link]

-

Lactic Acid Bacteria for Fungal Control and Shelf-Life Extension in Fresh Pasta: Mechanistic Insights and Clean-Label Strategies. (2024). Foods. [Link]

-

1-Octen-3-ol (3391-86-4) – Earthy Synthetic Ingredient for Perfumery. (n.d.). Scentspiracy. [Link]

-

The Biosynthesis of 1-octene-3-ol by a Multifunctional Fatty Acid Dioxygenase and Hydroperoxide Lyase in Agaricus bisporus. (2022). International Journal of Molecular Sciences. [Link]

-

1-octen-3-ol: Significance and symbolism. (n.d.). Ayurveda Journals. [Link]

-

In vitro Antimicrobial Activities and Mechanism of 1-Octen-3-ol against Food-related Bacteria and Pathogenic Fungi. (2017). Journal of Oleo Science. [Link]

-

Chemical Drivers of Flavor Variation Across Cultivars and Grades of Fujian White Tea Revealed by Integrated Volatile and Non-Volatile Metabolomics. (2024). Foods. [Link]

-

Abstract The Department of the Treasury's Alcohol and Tobacco Tax and Trade Bureau (TTB) is responsible for regulating the use of ethanol in products manufactured in the United States, and collecting revenue generated from such use. (n.d.). Journal of the American Society of Brewing Chemists. [Link]

-

The Biosynthesis of 1-octene-3-ol by a Multifunctional Fatty Acid Dioxygenase and Hydroperoxide Lyase in Agaricus bisporus. (2022). International Journal of Molecular Sciences. [Link]

-

Validation of an analytical method for the solid phase extraction, in cartridge derivatization and subsequent gas chromatographic–ion trap tandem mass spectrometric determination of 1-octen-3-one in wines at ng L −1 level. (2009). Journal of Chromatography A. [Link]

-

The Biosynthesis of 1-octene-3-ol by a Multifunctional Fatty Acid Dioxygenase and Hydroperoxide Lyase in Agaricus bisporus. (2022). ResearchGate. [Link]

-

Cheese: mere indulgence or part of a healthy diet?. (2024). Frontiers in Nutrition. [Link]

-

The lipoxygenase metabolic pathway in plants: potential for industrial production of natural green leaf volatiles. (2013). Biotechnology, Agronomy, Society and Environment. [Link]

-

Headspace with Gas Chromatography-Mass Spectrometry for the Use of Volatile Organic Compound Profile in Botanical Origin Authent. (2023). Foods. [Link]

-

Certain Fermented Foods and Their Possible Health Effects with a Focus on Bioactive Compounds and Microorganisms. (2023). Fermentation. [Link]

-

10-Lipoxygenase Pathway to 1-Octen-3-ol. (n.d.). ResearchGate. [Link]

-

Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. (2023). Molecules. [Link]

Sources

- 1. 1-Octen-3-ol (3391-86-4) – Earthy Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 2. mdpi.com [mdpi.com]

- 3. The Biosynthesis of 1-octene-3-ol by a Multifunctional Fatty Acid Dioxygenase and Hydroperoxide Lyase in Agaricus bisporus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis of (R)-(-)-1-Octen-3-ol in Recombinant Saccharomyces cerevisiae with Lipoxygenase-1 and Hydroperoxide Lyase Genes from Tricholoma matsutake - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. 1-Octen-3-ol - Wikipedia [en.wikipedia.org]

- 7. The Biosynthesis of 1-octene-3-ol by a Multifunctional Fatty Acid Dioxygenase and Hydroperoxide Lyase in Agaricus bisporus [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Chemical Drivers of Flavor Variation Across Cultivars and Grades of Fujian White Tea Revealed by Integrated Volatile and Non-Volatile Metabolomics [mdpi.com]

- 10. jstage.jst.go.jp [jstage.jst.go.jp]

- 11. Antifungal activity of 10-oxo-trans-8-decenoic acid and 1-octen-3-ol against Penicillium expansum in potato dextrose agar medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of 1-Octen-4-ol for Laboratory Professionals

This guide provides a comprehensive overview of the safety, handling, and hazard information for 1-Octen-4-ol (CAS No. 40575-42-6), tailored for researchers, scientists, and professionals in drug development. The information herein is synthesized from authoritative sources to ensure technical accuracy and promote a culture of safety in the laboratory.

Introduction and Scientific Context

1-Octen-4-ol is an unsaturated secondary alcohol that serves as a valuable chiral building block in organic synthesis.[1] Its utility in the development of novel chemical entities necessitates a thorough understanding of its properties and associated hazards to ensure the safety of laboratory personnel and the integrity of experimental outcomes. Unlike its more commonly cited isomer, 1-octen-3-ol (mushroom alcohol), which is known for its characteristic fungal odor, 1-Octen-4-ol is primarily utilized for experimental and research purposes.[2][3] This guide moves beyond generic safety data to provide a practical framework for risk assessment and management when working with this compound.

Hazard Identification and Toxicological Profile

The primary hazards associated with 1-Octen-4-ol are irritation to the skin, eyes, and respiratory system.[4] It is imperative to understand these risks to implement appropriate safety controls.

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. The aggregated GHS information for 1-Octen-4-ol from multiple notifications to the ECHA C&L Inventory is summarized below.[4]

| Hazard Class | Hazard Statement | Signal Word | Pictogram |

| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation | Warning | GHS07 |

| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation | Warning | GHS07 |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | Warning | GHS07 |

Source: European Chemicals Agency (ECHA) C&L Inventory[4]

Toxicological Summary

-

Skin Irritation: Direct contact can cause redness, itching, and inflammation. Prolonged or repeated exposure may lead to dermatitis.

-

Serious Eye Irritation: Contact with the eyes can cause significant irritation, pain, and potential damage if not promptly addressed.[4]

-

Respiratory Irritation: Inhalation of vapors or aerosols may irritate the mucous membranes and respiratory tract, leading to coughing and shortness of breath.[4]

Chemical and Physical Properties

Understanding the physical properties of 1-Octen-4-ol is fundamental to its safe handling, storage, and use in experimental design.

| Property | Value | Source |

| CAS Number | 40575-42-6 | [1][4][6] |

| Molecular Formula | C₈H₁₆O | [1][4][6] |

| Molecular Weight | 128.21 g/mol | [4] |

| Appearance | Liquid | [7] |

| Density | 0.83 g/cm³ | [6] |

| Solubility in Water | 1836 mg/L at 25 °C (estimated) | [2] |

| Synonyms | oct-1-en-4-ol, Allyl n-butyl carbinol | [4] |

Standard Operating Procedures for Safe Handling and Storage

A proactive approach to safety is paramount. The following protocols are designed to minimize exposure and mitigate risks during the handling and storage of 1-Octen-4-ol.

Engineering Controls and Ventilation

The potential for respiratory irritation (H335) dictates that 1-Octen-4-ol should always be handled in a well-ventilated area.

-

Primary Control: A certified chemical fume hood is the required engineering control for all operations involving the transfer, weighing, or manipulation of this compound. The fume hood ensures that vapors are captured at the source, protecting the user's breathing zone.

-

Secondary Control: General laboratory ventilation should be maintained to ensure a minimum of 6-12 air changes per hour, preventing the accumulation of vapors in the general laboratory space.

Personal Protective Equipment (PPE)

The selection and consistent use of appropriate PPE is the final barrier between the researcher and the chemical. The minimum required PPE for handling 1-Octen-4-ol is as follows:

-

Eye and Face Protection: Safety glasses with side shields are mandatory at a minimum. However, due to the H319 "Causes serious eye irritation" classification, it is highly recommended to use chemical splash goggles for all procedures. A face shield should be worn over goggles when there is a significant risk of splashing.[4]

-

Skin Protection:

-

Gloves: Chemical-resistant gloves are required. Nitrile or neoprene gloves are suitable for incidental contact. For prolonged handling or immersion, consult the glove manufacturer's compatibility chart. Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid skin contamination.

-

Lab Coat: A flame-resistant lab coat, fully buttoned, is required to protect street clothes and underlying skin from splashes.

-

-

Respiratory Protection: When engineering controls are not sufficient to maintain exposure below occupational exposure limits, or during emergency situations, a NIOSH-approved respirator with an organic vapor cartridge is necessary. Respirator use must be part of a comprehensive respiratory protection program, including fit testing and training.

Storage and Segregation

Proper storage is crucial for maintaining chemical stability and preventing hazardous interactions.

-

Container: Store in a tightly closed, original, or compatible container.[8]

-

Location: Store in a cool, dry, and well-ventilated area designated for chemical storage.[8]

-

Segregation: Keep away from strong oxidizing agents, strong acids, and sources of ignition.[9] Although not classified as flammable, its structural similarity to other combustible alcohols warrants caution.

Emergency Response Protocols

Preparedness is key to effectively managing chemical incidents. All personnel must be familiar with the location of emergency equipment and these procedures.

First Aid Measures

The following first aid procedures should be initiated immediately upon exposure.

First Aid Decision Tree for 1-Octen-4-ol Exposure.

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. If skin irritation develops or persists, seek medical attention.[8]

-

In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.

-

In Case of Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration. Seek medical attention if respiratory symptoms persist.

-

In Case of Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release and Spill Cleanup

Prompt and proper cleanup of spills is essential to prevent secondary contamination and exposure.

Workflow for Handling a 1-Octen-4-ol Spill.

Step-by-Step Spill Cleanup Protocol:

-

Alert and Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or ventilation is poor.

-

Secure the Area: Restrict access to the spill area. If flammable vapors may be present, remove all ignition sources.

-

Don PPE: At a minimum, wear a lab coat, chemical splash goggles, and double nitrile gloves. For large spills, respiratory protection may be necessary.

-

Containment: For liquid spills, contain the material using an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad. Do not use combustible materials like paper towels to absorb the bulk of the spill.

-